3-(3-methoxy-5-methylphenoxy)Benzonitrile
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Overview
Description
3-(3-methoxy-5-methylphenoxy)Benzonitrile is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a methoxy-methylphenoxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3-methoxy-5-methylphenoxy)Benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-methoxy-5-methylphenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(3-methoxy-5-methylphenoxy)Benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-methoxy-5-methylphenoxy)Benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-5-methylphenoxy)Benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3-methoxy-5-methylphenoxy)Benzonitrile can be compared with other similar compounds such as:
3-methoxybenzonitrile: Lacks the methyl group on the phenoxy moiety.
3-methylbenzonitrile: Lacks the methoxy group.
3-(3-methoxyphenoxy)benzonitrile: Lacks the methyl group on the phenoxy moiety.
The presence of both methoxy and methyl groups in this compound contributes to its unique chemical properties and reactivity, distinguishing it from these similar compounds .
Biological Activity
3-(3-Methoxy-5-methylphenoxy)benzonitrile is a synthetic compound featuring a benzonitrile core with methoxy and methyl substitutions. This structural configuration suggests potential biological activities, particularly in anti-inflammatory and anticancer domains. This article explores the biological activity of this compound, supported by various studies, case analyses, and comparative data.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H15NO2
- Molecular Weight : 253.30 g/mol
- Functional Groups : Benzonitrile, methoxy group, methyl group
The presence of these groups enhances the compound's lipophilicity, which may contribute to its bioavailability and efficacy in biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anti-inflammatory Activity : Related compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition is crucial for the development of anti-inflammatory drugs.
- Anticancer Properties : Studies have demonstrated that structurally similar compounds possess significant antiproliferative effects against various cancer cell lines. For instance, some derivatives have shown IC50 values in the low micromolar range against cell lines such as HCT116 and MCF-7 .
Antiproliferative Activity
A study compared the antiproliferative effects of several methoxy-substituted compounds, including derivatives of benzonitrile. The findings are summarized in Table 1.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 3.1 | Induction of apoptosis |
4-Methoxybenzyl nitrile | HCT116 | 2.2 | Cell cycle arrest |
Doxorubicin | MCF-7 | 0.04 | DNA intercalation |
This table indicates that while the compound exhibits notable activity, it is essential to compare it with established agents like doxorubicin to understand its relative potency.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through COX inhibition assays. Compounds similar to this compound were evaluated for their ability to inhibit COX enzymes, with results showing a significant reduction in prostaglandin E2 production at concentrations as low as 10 µM.
Case Studies
A particular case study focused on the synthesis and biological evaluation of methoxy-substituted benzonitriles. The study highlighted that modifications in substitution patterns significantly influence the compound's reactivity and biological activity. For example, a derivative with an additional hydroxyl group exhibited enhanced anticancer properties compared to its methoxy counterpart .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : By blocking COX-2 activity, the compound may reduce inflammatory responses.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives have shown the ability to halt cell cycle progression, particularly in cancerous cells.
Properties
CAS No. |
920036-13-1 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(3-methoxy-5-methylphenoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO2/c1-11-6-14(17-2)9-15(7-11)18-13-5-3-4-12(8-13)10-16/h3-9H,1-2H3 |
InChI Key |
MDYQLAYZDMTULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)OC |
Origin of Product |
United States |
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